2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride

Description

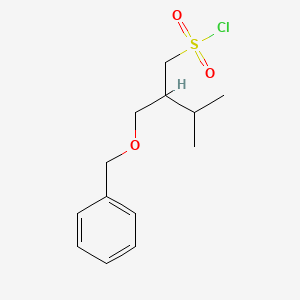

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzyloxy-methyl substituted butane chain

Properties

Molecular Formula |

C13H19ClO3S |

|---|---|

Molecular Weight |

290.81 g/mol |

IUPAC Name |

3-methyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C13H19ClO3S/c1-11(2)13(10-18(14,15)16)9-17-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |

InChI Key |

KUOTWXTUYYEFEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-3-methylbutane-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Benzyloxy)methyl)-3-methylbutane-1-ol+SOCl2→2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is utilized in various scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of sulfonamide-based drugs.

Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups.

Biological Studies: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is exploited in various chemical transformations where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonyl Chloride: Similar in reactivity but lacks the benzyloxy-methyl substitution.

Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a single methyl group.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of the benzyloxy-methyl group.

Uniqueness

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a sulfonyl chloride group, which provides a combination of reactivity and structural complexity that is not found in simpler sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

The compound features a benzyloxy group and a sulfonyl chloride functional group, contributing to its reactivity and interaction with biological molecules. Its structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, potentially disrupting cell wall synthesis or function.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.

The biological activities of this compound may be attributed to its ability to interact with key molecular targets:

- Inhibition of Acetylcholinesterase (AChE) : Similar sulfonyl compounds have shown AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

- Disruption of Bacterial Cell Wall : The compound's sulfonyl chloride moiety may facilitate the formation of covalent bonds with bacterial cell wall components, leading to cell lysis and death.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into potential applications for this compound:

- Antimicrobial Activity : In vitro assays demonstrated that related sulfonamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported IC50 values ranging from 5 to 20 µM for various derivatives against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegeneration. A study indicated that certain benzyloxy-substituted sulfonamides could reduce oxidative stress markers and improve cognitive function in animal models .

Table 1: Biological Activity Overview

| Activity Type | Related Compounds | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Sulfonamide A | 10 | |

| Sulfonamide B | 15 | ||

| AChE Inhibition | Compound I | 2.49 | |

| Neuroprotection | Compound II | 5 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of AChE leading to increased acetylcholine levels |

| Cell Wall Disruption | Covalent bonding with bacterial components causing lysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.